Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
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Overview
Description
Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H18ClNO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
Many alkaloids containing the 1,2,3,4-tetrahydro-isoquinoline core in their structures have a wide range of physiological activities .
Mode of Action
It’s known that isoquinoline derivatives play an important role in medicinal chemistry due to their significant biological activity .
Biochemical Pathways
It’s known that isoquinoline derivatives can influence a variety of biochemical pathways due to their broad spectrum of physiological activities .
Result of Action
It’s known that isoquinoline derivatives can have a variety of effects at the molecular and cellular level due to their broad spectrum of physiological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Lacks the methoxy group, resulting in different chemical properties.
6-Methoxyisoquinoline: An oxidized form with distinct reactivity.
Uniqueness
Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is unique due to the presence of both the ethyl ester and methoxy functional groups. These groups confer specific chemical reactivity and biological activity, making the compound valuable for various research applications .
Properties
IUPAC Name |
ethyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12;/h4-5,8,12,14H,3,6-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKXMIFHJZBWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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